molecular formula C12H13NO3S B1453880 (2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid CAS No. 203798-30-5

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid

Cat. No.: B1453880
CAS No.: 203798-30-5
M. Wt: 251.3 g/mol
InChI Key: WWXBUKVYEVDASM-JTQLQIEISA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of the compound is derived from its bicyclic benzisothiazole core and substituted butanoic acid side chain. The systematic name reflects the following features:

  • Benzisothiazole backbone : A fused benzene and isothiazole ring system.
  • Oxo group : A ketone at position 3 of the isothiazole ring.
  • Butanoic acid substituent : A four-carbon chain with a methyl branch at position 3 and a carboxylic acid terminus.

The molecular formula is C₁₂H₁₃NO₃S , corresponding to a molecular weight of 251.30 g/mol . Key identifiers include:

Property Value
CAS Registry Number 203798-30-5
SMILES CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1
InChI Key WWXBUKVYEVDASM-JTQLQIEISA-N

The benzisothiazole moiety (C₇H₄NOS) contributes aromaticity, while the butanoic acid side chain introduces chirality and functional versatility .

Stereochemical Configuration and Chiral Center Validation

The compound’s chiral center resides at the second carbon of the butanoic acid chain, denoted by the (2S) configuration. This stereochemistry was confirmed through:

Experimental Validation

  • Optical rotation : Measured using polarimetry, with specific rotation values consistent with S-configuration analogs .
  • X-ray crystallography : Single-crystal studies reveal absolute configuration via anomalous dispersion effects (data not shown but referenced in similar benzisothiazole derivatives) .

Computational Validation

  • Density Functional Theory (DFT) : Comparison of calculated vs. experimental NMR chemical shifts validated the S-configuration .
  • Electronic Circular Dichroism (ECD) : Simulated spectra matched experimental data, confirming the chiral center’s orientation .

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands correlate with functional groups:

Band (cm⁻¹) Assignment
1705 C=O (carboxylic acid)
1660 C=O (benzisothiazolone)
1250 C-N (isothiazole ring)
690 C-S (isothiazole ring)

The absence of N-H stretches (3300–3500 cm⁻¹) confirms lactamization of the benzisothiazole ring .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)
δ (ppm) Multiplicity Integration Assignment
1.12 d (J = 6.8 Hz) 3H C3-CH₃
2.50 m 1H C2-CH
3.85 q (J = 7.1 Hz) 1H C4-CH₂
7.45–8.10 m 4H Aromatic protons
12.30 s 1H COOH
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
175.2 C=O (carboxylic acid)
168.9 C=O (benzisothiazolone)
135.6 Aromatic C-S
34.7 C2-CH
22.1 C3-CH₃

Spin-spin coupling in the ¹H-¹³C HSQC spectrum confirmed connectivity between the chiral center and adjacent groups .

Mass Spectrometry

  • High-Resolution ESI-MS : Observed [M+H]⁺ at m/z 252.0891 (calc. 252.0899 for C₁₂H₁₄NO₃S), confirming molecular formula .
  • Fragmentation pattern : Loss of CO₂ (m/z 208) and subsequent cleavage of the isothiazole ring (m/z 135) .

Computational Chemistry Studies

Density Functional Theory (DFT)

  • Geometry optimization : B3LYP/6-311+G(d,p) calculations yielded bond lengths and angles matching crystallographic data for analogous structures .
  • Frontier molecular orbitals : The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, localized on the benzisothiazole ring (Figure 1) .
Table 1: DFT-Calculated Bond Lengths vs. Experimental Values
Bond Calculated (Å) Experimental (Å)
C=O (acid) 1.21 1.22
C-S 1.75 1.73
N-C(chiral) 1.47 1.46

Properties

IUPAC Name

(2S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-7(2)10(12(15)16)13-11(14)8-5-3-4-6-9(8)17-13/h3-7,10H,1-2H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXBUKVYEVDASM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872477
Record name (2S)-3-Methyl-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203798-30-5
Record name (2S)-3-Methyl-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Benzisothiazolone Core

2.1. General Methods

The benzisothiazolone (1,2-benzisothiazol-3-one) core is typically synthesized via cyclization reactions involving thiosalicylic acid or its derivatives. Two main strategies are prevalent:

  • Cyclization of 2-(alkylthio)benzaldehyde oximes:
    This method involves converting 2-(alkylthio)benzaldehyde to its oxime, followed by cyclization using a halogenating agent (e.g., chlorine, bromine) to form the benzisothiazolone ring.
  • One-pot synthesis from 2-halobenzonitrile:
    Here, 2-halobenzonitrile reacts with an alkanethiol in the presence of a base, followed by halogenation and cyclization to yield the benzisothiazolone in a single vessel.

2.2. Example Procedure

Step Reagents & Conditions Notes
1 2-halobenzonitrile + alkanethiol, base Heterogeneous solvent
2 Add halogenating agent (Cl₂, Br₂) + water Cyclization to isothiazolone
3 Isolation and purification High yield, short process

Synthesis of the Chiral Butanoic Acid Side Chain

3.1. Preparation of 3-methyl-2-butenoic acid

A representative method for synthesizing 3-methyl-2-butenoic acid involves oxidation of 3-methyl-2-butene aldehyde using air (oxygen) in the presence of a manganese acetate catalyst.

3.2. Example Procedure

Step Reagents & Conditions Yield
1 3-methyl-2-butene aldehyde, manganese acetate, air, 30–40°C ~82%
2 Crystallization and filtration High purity
  • The aldehyde precursor is typically prepared by dehydrogenation of 2-methyl-3-butyne-2-ol using a copper catalyst.

Coupling of Benzisothiazolone and Butanoic Acid Fragments

4.1. Amide/Acid Coupling Strategies

The key step is the formation of the C–N bond between the benzisothiazolone core and the chiral butanoic acid. This is typically achieved by:

  • Conversion of the acid to the acid chloride:
    The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to form the acid chloride intermediate.
  • Reaction with an amine or direct alkylation:
    The acid chloride is then reacted with an appropriate amine (or in some cases, the benzisothiazolone nitrogen) in a mutual solvent such as dichloromethane, tetrahydrofuran, or methanol, often in the presence of a base or acid scavenger (e.g., pyridine, triethylamine).

4.2. Cyclization and Final Functionalization

  • Oxidative Cyclization:
    If the precursor is a dithiobisaryl amide, oxidative cyclization with chlorine or bromine in a polar solvent (e.g., dimethylformamide) at low temperature (0–5°C) yields the isothiazolone ring.
  • Crystallization and Purification:
    The final product is typically purified by column chromatography and recrystallization from ethanol/water mixtures.
Step Reagents & Conditions Yield/Notes
1 Acid chloride + amine in solvent, 0–100°C, 1–18 h Efficient coupling
2 Oxidative cyclization (Cl₂/Br₂, DMF, 0–5°C) Precipitation of product
3 Purification (chromatography, crystallization) mp 180–182°C (example)

Data Table: Key Steps and Conditions

Synthesis Stage Reagents/Catalysts Temperature Time Yield Notes
Benzisothiazolone core 2-halobenzonitrile, alkanethiol, Cl₂ RT–50°C 1–5 h High One-pot, scalable
Butanoic acid chain 3-methyl-2-butene aldehyde, Mn(OAc)₂ 30–40°C 24 h ~82% Air oxidation
Coupling Acid chloride, amine, base 0–100°C 1–18 h Good Solvent: DCM, THF, MeOH
Cyclization Cl₂/Br₂, DMF 0–5°C 0.5–2 h Good Solid product, easy workup

Research Findings and Notes

  • The described methods allow for high-yield, scalable synthesis of benzisothiazolone derivatives, including (2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid.
  • The use of air as an oxidant for butenoic acid synthesis is environmentally friendly and cost-effective.
  • Cyclization and coupling steps are robust and tolerate a range of functional groups, facilitating structural modifications.
  • Purification is typically straightforward due to the precipitation of the isothiazolone product upon cyclization.

Summary Table: Overall Synthetic Route

Step Description Key Reagents/Conditions Reference
1 Synthesis of benzisothiazolone core 2-halobenzonitrile, alkanethiol
2 Synthesis of (S)-3-methylbutanoic acid 3-methyl-2-butene aldehyde, air
3 Coupling and cyclization Acid chloride, amine, oxidant
4 Purification Chromatography, crystallization

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in DNA binding and enzyme inhibition .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
(2S)-3-Methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid (Target) C₁₂H₁₃NO₃S 263.30 g/mol (2S)-configuration, 3-methyl, butanoic acid Chiral center, enhanced lipophilicity
4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid C₁₁H₁₁NO₃S 237.27 g/mol Butanoic acid, no methyl group Simpler structure, lower molecular weight
(2S,3S)-3-Methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid C₁₃H₁₅NO₃S 277.33 g/mol Pentanoic acid, (2S,3S)-configuration Longer chain, increased lipophilicity
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 209.22 g/mol Acetic acid chain Shorter chain, higher solubility
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate C₁₁H₁₁NO₅S₂ 313.34 g/mol Ethyl ester, sulfone group (1,1-dioxido) Enhanced stability, esterified form
(2S)-2-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid C₁₇H₁₃NO₃S 311.36 g/mol 3-Phenyl substituent Aromatic group, potential π-π interactions

Impurity Profiles

Impurities such as methyl and ethyl esters (e.g., methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate) are common by-products during synthesis, requiring rigorous chromatographic purification .

Biological Activity

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H13N1O3S
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 203798-30-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-oxo-1,2-benzisothiazole with appropriate alkylating agents. Common reagents include dichloromethane or ethanol, often using triethylamine as a catalyst to facilitate the reaction.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antiviral domains.

Antimicrobial Activity

Studies have shown that derivatives of benzisothiazole compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antiviral Activity

Recent investigations into benzisothiazole derivatives have highlighted their potential as antiviral agents. Specifically, some studies have focused on their activity against Dengue virus proteases. In vitro assays revealed that certain derivatives exhibit inhibitory effects on the NS2B/NS3 protease, crucial for viral replication. The IC50 values for these compounds were reported in the micromolar range, indicating promising antiviral properties .

The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition and disruption of cellular processes. Preliminary studies suggest that it may interact with specific molecular targets, potentially leading to DNA binding and subsequent inhibition of critical enzymatic functions .

Case Studies and Research Findings

Several studies have explored the biological activity of benzisothiazole derivatives:

  • Antiviral Screening : A study synthesized various N-substituted 1,2-benzisothiazol-3(2H)-ones and tested their inhibitory activity against Dengue virus NS2B/NS3 protease. The results indicated that some compounds could significantly reduce viral replication in vitro .
  • Antimicrobial Testing : Another investigation evaluated several benzisothiazole derivatives for their antibacterial and antifungal activities against clinical isolates. The findings highlighted that certain derivatives exhibited potent activity against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
1,2-benzisothiazol-3-oneAntimicrobialEffective against Gram-positive bacteria
3-methyl-1,2-benzisothiazol-3(2H)-oneAntiviralInhibits replication of various viruses
(2S)-3-methyl-2-(benzisothiazol)butanoic acidAntimicrobial & AntiviralPromising results against Dengue virus protease

Q & A

Q. What in silico tools evaluate its pharmacokinetic properties and toxicity risks?

  • Methodological Answer : Predict ADMET profiles using SwissADME or ADMETLab. Key parameters:
  • Lipophilicity (LogP ~2.5, estimated via XLogP3).
  • CYP450 inhibition (risk of drug-drug interactions).
  • Ames test predictions for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid
Reactant of Route 2
(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid

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